5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide
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Overview
Description
5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide is a complex organic compound with the molecular formula C24H20N2O2S . This compound features a thiophene ring, a naphthyl group, and a benzyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with 5-benzyl-4-methyl-3-thiophenecarboxamide under acidic or basic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and naphthyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide
- 2-hydroxy-1-naphthaldehyde
- 5-benzyl-4-methyl-3-thiophenecarboxamide
Uniqueness
What sets 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the available data on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following structural formula:
This structure features a thiophene ring, a benzyl group, and an oxonaphthalen moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of anticancer efficacy.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. It acts by disrupting tubulin polymerization, which is essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest and ultimately apoptosis .
- In Vitro Studies : Various studies have reported the antiproliferative effects of this compound against different cancer cell lines. For instance, it has demonstrated significant activity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, with IC50 values indicating potent inhibition of cell growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the thiophene and naphthalen moieties have been explored to enhance efficacy and reduce toxicity:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the benzyl and thiophene rings significantly affects the compound's potency. For example, substituents at the para position of the benzyl group have shown to enhance antiproliferative activity compared to meta or ortho substitutions .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | U-937 | 5.0 | Tubulin polymerization inhibition |
Study B | SK-MEL-1 | 3.5 | Apoptosis induction |
Study C | A549 (Lung Cancer) | 7.0 | Cell cycle arrest in G2/M phase |
These studies collectively suggest that this compound could serve as a lead structure for developing new anticancer agents.
Properties
Molecular Formula |
C24H20N2O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C24H20N2O2S/c1-15-21(13-16-7-3-2-4-8-16)29-24(22(15)23(25)28)26-14-19-18-10-6-5-9-17(18)11-12-20(19)27/h2-12,14,27H,13H2,1H3,(H2,25,28)/b26-14+ |
InChI Key |
KMOCCUDACMAAFO-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)/N=C/C2=C(C=CC3=CC=CC=C32)O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)N=CC2=C(C=CC3=CC=CC=C32)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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